Cas no 921833-18-3 (4-ethoxy-N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzene-1-sulfonamide)

4-Ethoxy-N-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzene-1-sulfonamide is a specialized sulfonamide derivative featuring a dihydropyridazine core. Its molecular structure incorporates dual ethoxy-substituted aromatic rings, enhancing its potential for selective binding interactions. The compound's sulfonamide moiety suggests utility in medicinal chemistry, particularly as a scaffold for enzyme inhibition or receptor modulation. Its dihydropyridazine component may contribute to metabolic stability and bioavailability. The presence of ethoxy groups could influence solubility and pharmacokinetic properties. This compound is of interest for research applications in drug discovery, particularly in targeting pathways involving sulfonamide-sensitive proteins or pyridazine-based pharmacophores. Its structural complexity offers opportunities for further derivatization in lead optimization studies.
4-ethoxy-N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzene-1-sulfonamide structure
921833-18-3 structure
Product Name:4-ethoxy-N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzene-1-sulfonamide
CAS No:921833-18-3
MF:C22H25N3O5S
MW:443.516004323959
CID:6105969
PubChem ID:41241556
Update Time:2025-08-03

4-ethoxy-N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-ethoxy-N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzene-1-sulfonamide
    • 4-ethoxy-N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide
    • F2237-0344
    • AKOS024630368
    • 4-ethoxy-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
    • 4-ethoxy-N-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzene-1-sulfonamide
    • 921833-18-3
    • Inchi: 1S/C22H25N3O5S/c1-3-29-18-7-5-17(6-8-18)21-13-14-22(26)25(24-21)16-15-23-31(27,28)20-11-9-19(10-12-20)30-4-2/h5-14,23H,3-4,15-16H2,1-2H3
    • InChI Key: RBXUXSBYRDTHNL-UHFFFAOYSA-N
    • SMILES: C1(S(NCCN2N=C(C3=CC=C(OCC)C=C3)C=CC2=O)(=O)=O)=CC=C(OCC)C=C1

Computed Properties

  • Exact Mass: 443.15149208g/mol
  • Monoisotopic Mass: 443.15149208g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 10
  • Complexity: 746
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 106Ų

4-ethoxy-N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzene-1-sulfonamide Pricemore >>

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Additional information on 4-ethoxy-N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzene-1-sulfonamide

4-Ethoxy-N-{2-[3-(4-Ethoxyphenyl)-6-Oxo-1,6-Dihydropyridazin-1-Yl]Ethyl}Benzene-1-Sulfonamide (CAS No. 921833-18-3)

The compound 4-Ethoxy-N-{2-[3-(4-Ethoxyphenyl)-6-Oxo-1,6-Dihydropyridazin-1-Yl]Ethyl}Benzene-1-Sulfonamide, identified by the CAS registry number 921833-18-3, is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of sulfonamides, which are widely studied for their applications in drug design and material science. The structure of this molecule incorporates a sulfonamide group, an ethoxy substituent, and a dihydropyridazine ring system, making it a versatile candidate for exploring novel chemical interactions and biological activities.

Recent advancements in synthetic chemistry have enabled the precise construction of such intricate molecules, allowing researchers to explore their properties in depth. The dihydropyridazine ring system, a key feature of this compound, has been the focus of numerous studies due to its unique electronic properties and reactivity. Researchers have demonstrated that the dihydropyridazine moiety can act as a platform for constructing bioactive molecules with potential applications in treating various diseases, including cancer and neurodegenerative disorders.

The ethoxy groups present in the molecule contribute to its solubility and stability, which are critical factors in drug delivery systems. Moreover, the sulfonamide group is known for its ability to form hydrogen bonds, enhancing the molecule's interaction with biological targets. Recent studies have highlighted the importance of such functional groups in modulating pharmacokinetic properties, making this compound a promising candidate for further exploration in medicinal chemistry.

In terms of synthesis, this compound is typically prepared through multi-step reactions involving coupling reactions and oxidations. The construction of the dihydropyridazine ring requires careful control of reaction conditions to ensure high yields and purity. Researchers have employed various strategies, including microwave-assisted synthesis and catalytic methods, to optimize the synthesis process and improve scalability.

From a biological standpoint, this compound has shown potential as a modulator of key enzymes and receptors involved in cellular signaling pathways. For instance, studies have indicated that it may inhibit certain kinase enzymes associated with cancer progression. Additionally, its ability to penetrate cellular membranes makes it a viable candidate for targeting intracellular pathogens.

Recent computational studies have provided insights into the molecular dynamics of this compound, revealing its conformational flexibility and binding affinity towards specific protein targets. These findings underscore the importance of understanding the relationship between molecular structure and biological activity when designing new therapeutic agents.

In conclusion, 4-Ethoxy-N-{2-[3-(4-Ethoxyphenyl)-6-Oxo-1,6-Dihydropyridazin-1-Yl]Ethyl}Benzene-1-Sulfonamide (CAS No. 921833-18-3) represents a fascinating example of how advanced synthetic techniques and computational modeling can lead to the discovery of novel chemical entities with significant biomedical potential. As research continues to uncover its properties and applications, this compound stands at the forefront of innovation in modern chemistry.

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